

# An In-depth Technical Guide to 2-Ethylcyclopentane-1-thiol

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## Compound of Interest

Compound Name: 2-Ethylcyclopentane-1-thiol

Cat. No.: B15269423

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This technical guide provides a comprehensive overview of **2-Ethylcyclopentane-1-thiol**, including its chemical identity, physicochemical properties, and generalized experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

## Chemical Identity

- IUPAC Name: **2-ethylcyclopentane-1-thiol**[\[1\]](#)[\[2\]](#)
- Synonyms:
  - 57067-35-3[\[1\]](#)[\[2\]](#)
  - SCHEMBL11056001[\[1\]](#)[\[2\]](#)
  - EN300-1288928[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-Ethylcyclopentane-1-thiol**.

Property	Value	Reference
Molecular Formula	C7H14S	[1]
Molecular Weight	130.25 g/mol	[1][3]
XLogP3	2.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	130.08162162 Da	[1]
Monoisotopic Mass	130.08162162 Da	[1]
Topological Polar Surface Area	1 Å <sup>2</sup>	[1]
Heavy Atom Count	8	[1]

## Experimental Protocols

While specific experimental protocols for **2-Ethylcyclopentane-1-thiol** are not readily available in the surveyed literature, the following sections describe generalized and widely accepted methods for the synthesis and analysis of similar alkylthiols. These protocols can be adapted by skilled researchers for the specific compound of interest.

A common and effective method for the synthesis of alkylthiols is through the nucleophilic substitution of an alkyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

### 3.1.1. Synthesis via Alkyl Halide and Sodium Hydrosulfide

This method involves a direct SN2 reaction between an appropriate alkyl halide (e.g., 1-bromo-2-ethylcyclopentane) and sodium hydrosulfide (NaSH).

- Materials:

- 1-bromo-2-ethylcyclopentane
- Sodium hydrosulfide (NaSH)
- Ethanol (or another suitable polar aprotic solvent)
- Hydrochloric acid (HCl), dilute
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Dichloromethane (or other suitable organic solvent for extraction)
- Deionized water
- Procedure:
  - A solution of sodium hydrosulfide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
  - 1-bromo-2-ethylcyclopentane is added dropwise to the stirred NaSH solution at room temperature.
  - The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - After cooling to room temperature, the solvent is removed under reduced pressure.
  - The residue is partitioned between dichloromethane and water.
  - The aqueous layer is acidified with dilute HCl to protonate the thiolate.
  - The aqueous layer is extracted multiple times with dichloromethane.
  - The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
  - The solvent is removed by rotary evaporation to yield the crude **2-Ethylcyclopentane-1-thiol**.

- The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

### 3.1.2. Synthesis via Thiourea

This two-step method avoids the formation of dialkyl sulfide byproducts that can occur in the direct reaction with hydrosulfide.<sup>[4][5]</sup>

- Materials:
  - 1-bromo-2-ethylcyclopentane
  - Thiourea
  - Ethanol
  - Sodium hydroxide (NaOH)
  - Hydrochloric acid (HCl), dilute
  - Dichloromethane (or other suitable organic solvent for extraction)
  - Deionized water
- Procedure:
  - Formation of the Isothiouronium Salt: Equimolar amounts of 1-bromo-2-ethylcyclopentane and thiourea are dissolved in ethanol and heated to reflux for several hours.<sup>[4][5]</sup> The formation of the S-alkylisothiuronium salt can be monitored by TLC.
  - Hydrolysis: After cooling, a solution of sodium hydroxide is added to the reaction mixture, and it is heated to reflux to hydrolyze the isothiuronium salt.<sup>[4]</sup>
  - The reaction mixture is cooled, and the ethanol is removed under reduced pressure.
  - The aqueous residue is acidified with dilute HCl.
  - The product is extracted with dichloromethane.

- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is evaporated to give the crude thiol, which can be purified as described above.

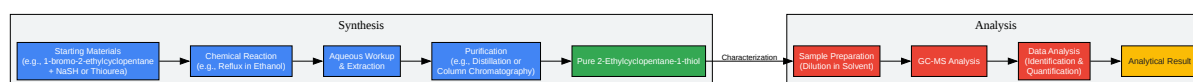
Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile compounds like thiols.<sup>[6][7]</sup>

- Instrumentation:
  - Gas chromatograph (GC) equipped with a capillary column (e.g., DB-5ms or equivalent).
  - Mass spectrometer (MS) detector.
- Sample Preparation:
  - A dilute solution of the purified **2-Ethylcyclopentane-1-thiol** is prepared in a volatile organic solvent such as dichloromethane or hexane.
  - An internal standard may be added for quantitative analysis.
- GC-MS Parameters (Typical):
  - Injector Temperature: 250 °C
  - Injection Mode: Splitless or split, depending on the concentration.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: 250 °C for 5 minutes.
  - MS Transfer Line Temperature: 280 °C

- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Data Analysis:
  - The retention time of the peak corresponding to **2-Ethylcyclopentane-1-thiol** is used for its identification.
  - The mass spectrum of the peak is compared with a reference library (if available) or analyzed for characteristic fragmentation patterns of alkylthiols to confirm the identity of the compound.
  - For quantitative analysis, the peak area of the analyte is compared to the peak area of the internal standard.

## Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of an alkylthiol such as **2-Ethylcyclopentane-1-thiol**.



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Caption: General workflow for the synthesis and analysis of **2-Ethylcyclopentane-1-thiol**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activities of **2-Ethylcyclopentane-1-thiol** or its involvement in any signaling pathways. Thiols

are a class of compounds known to participate in a variety of biological processes, often related to redox signaling and detoxification, primarily through the action of glutathione and cysteine residues in proteins.[8] Further research is required to elucidate any specific biological roles of **2-Ethylcyclopentane-1-thiol**.

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